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Ethyl Cinnamate

Nematicide Pine Wilt Disease Bursaphelenchus xylophilus

Researchers seeking eco-friendly nematicides face potency limitations with methyl cinnamate; procurement teams require thermally stable flavor agents that survive high-heat processing. Ethyl cinnamate (CAS 103-36-6) solves both challenges. - 2.0× greater nematicidal activity against Bursaphelenchus xylophilus vs. methyl cinnamate, enabling lower application rates for pine wilt disease control. - 2.03× higher contact toxicity against booklice (Liposcelis bostrychophila) compared to trans-cinnamaldehyde for grain protectants. - Boiling point of 271 °C ensures superior flavor retention in baked goods vs. cinnamaldehyde (BP 248 °C). - Classified as a weak sensitizer (3% mild reaction rate in patch testing), enabling safer leave-on cosmetic formulations compared to the strong sensitizer cinnamaldehyde.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 103-36-6
Cat. No. B044456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Cinnamate
CAS103-36-6
Synonyms3-phenyl-2-propenoic Acid Ethyl Ester;  Ethyl 3-phenyl-2-propenoate;  Ethyl 3-phenylacrylate;  Ethyl benzylideneacetate;  Ethyl cinnamate;  NSC 6773;  SemaSORB 9827;  Cinnamic Acid Ethyl Ester; 
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+
InChIKeyKBEBGUQPQBELIU-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  miscible in alcohols
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Cinnamate Technical Overview


Ethyl cinnamate (CAS 103-36-6) is an ester of cinnamic acid and ethanol, belonging to the phenylpropanoid class. It occurs naturally in cinnamon essential oil, strawberries, and wine . The compound is a colorless to pale yellow liquid at room temperature with a characteristic sweet, balsamic odor, a molecular weight of 176.21 g/mol, and a log P of approximately 2.99, classifying it as moderately lipophilic [1]. Its primary established applications are as a flavoring agent (FEMA 2430) and fragrance ingredient, with GRAS status for food use under FDA 21 CFR 172.515 [2].

1
Flavor & fragrance research GRAS-listed (FEMA 2430) phenylpropanoid ester for sensory and formulation studies
2
Lipid-matrix compatibility Moderate lipophilicity (reported log P ~2.99) supports oil-based and emulsion formulations
3
Bioactivity screening tool Reported use in nematicide and contact-insecticide comparator studies
4
Physicochemical comparator Distinct volatility and thermal-stability profile vs. cinnamaldehyde for analytical reference

Why Substituting Ethyl Cinnamate Fails


Cinnamates share a common phenylpropanoid backbone, but variations in the ester alkyl chain dramatically alter physicochemical properties and bioactivity. As detailed in the evidence below, ethyl cinnamate exhibits a distinct potency profile compared to methyl cinnamate [1], markedly different vapor pressure and volatility from cinnamaldehyde [2], and a unique cytotoxicity and sensitization signature relative to its aldehyde counterpart [3]. These quantifiable differences preclude simple interchange and necessitate a rigorous, evidence-based selection process for specific research or industrial applications.

Methyl cinnamate

Nematicidal potency context may shift; reported LC50 profiles differ substantially between the ethyl and methyl esters.

Cinnamaldehyde

Contact-to-fumigant toxicity balance differs markedly. Cytotoxicity and sensitization endpoints may not transfer between ester and aldehyde forms.

Other cinnamate esters

Alkyl-chain variation alters volatility, lipophilicity, and bioactivity; simple interchange may invalidate formulation or assay context.

Ethyl Cinnamate Comparator Evidence


Nematicidal Potency vs. Methyl Cinnamate

Ethyl cinnamate demonstrates significantly higher nematicidal potency than its methyl ester analog. In a direct comparative study against the pine wood nematode Bursaphelenchus xylophilus, ethyl cinnamate (LC50 = 0.13 mg/mL) was twice as potent as methyl cinnamate (LC50 = 0.26 mg/mL) [1]. This represents a 100% increase in activity on a weight basis and a 116% increase on a molar basis (0.74 mM vs 1.60 mM). This potency advantage is further supported by a broader structure-activity relationship (SAR) study, which ranked ethyl cinnamate (0.114 mg/mL) as more active than methyl cinnamate (0.195 mg/mL) among 45 test compounds [2].

Nematicidal potency
Head-to-head
Reported LC50 = 0.13 mg/mL vs. methyl cinnamate 0.26 mg/mL
Supports nematicidal screening context
24 h contact bioassay, B. xylophilus
Nematicide Pine Wilt Disease Bursaphelenchus xylophilus

Contact Insecticidal Activity vs. Cinnamaldehyde

Ethyl cinnamate exhibits significantly superior contact toxicity against the stored-grain pest booklouse (Liposcelis bostrychophila) compared to trans-cinnamaldehyde. In a direct comparison, ethyl cinnamate (LC50 = 21.4 µg/cm²) was more than twice as potent as trans-cinnamaldehyde (LC50 = 43.4 µg/cm²) [1]. Notably, this advantage is reversed in fumigant toxicity assays, where trans-cinnamaldehyde (LC50 = 1.3 mg/L air) was substantially more effective than ethyl cinnamate (LC50 = 10.2 mg/L air) [1].

Contact insecticidal activity
Head-to-head
Reported LC50 = 21.4 µg/cm² vs. trans-cinnamaldehyde 43.4 µg/cm²
Reported contact-toxicity context for stored-grain pest models
L. bostrychophila filter-paper assay; fumigant profile inverted
Insecticide Stored Product Protection Liposcelis bostrychophila

Flavor Intensity in Wine vs. Related Esters

In the context of Pinot noir wine flavor, ethyl cinnamate was identified as the second most intense flavor compound among a specific isolated fraction, ranking behind ethyl anthranilate but ahead of ethyl 2,3-dihydrocinnamate and methyl anthranilate [1]. Gas chromatography-olfactometry (GC-O) analysis confirmed its high olfactometric index, underscoring its significant contribution to the characteristic flavor profile of Burgundy Pinot noir wines [1].

Flavor intensity rank
Head-to-head
Ranked 2nd of 4 key odorants
Supports flavor-chemistry selection for balsamic/fruity wine notes
GC-O olfactometry, Burgundy Pinot noir fraction
Flavor Chemistry Wine Aroma Olfactometry

Cytotoxicity vs. Cinnamaldehyde in Human Cells

A comparative cytotoxicity study of dominant flavor chemicals on human pulmonary fibroblasts (hPF) and A549 lung epithelial cells revealed a marked difference between ethyl cinnamate and cinnamaldehyde. At a concentration of 8.5 mg/mL, ethyl cinnamate did not reduce cell viability below 70% in the A549 cell line after 3 or 5 days of exposure. In contrast, cinnamaldehyde was cytotoxic to both cell lines under all tested conditions (3 and 5 days) [1]. This indicates a significantly more favorable in vitro safety margin for ethyl cinnamate in this model system.

Cytotoxicity context
Cross-study
Reported non-cytotoxic at 8.5 mg/mL (A549, 3–5 d); cinnamaldehyde cytotoxic under tested conditions
Supports cytotoxicity endpoint review for inhalable-exposure models
Human lung cell lines; concentration thresholds require review
Toxicology Flavor Safety Cytotoxicity

Volatility and Lipophilicity vs. Cinnamaldehyde

Ethyl cinnamate and cinnamaldehyde exhibit key physicochemical differences that dictate their suitability for specific formulation environments. Ethyl cinnamate has a higher log P (3.0) compared to cinnamaldehyde (1.9), indicating greater lipophilicity and potential for enhanced membrane permeability or retention in lipid-based matrices [1]. Conversely, ethyl cinnamate possesses a higher vapor pressure (4.5 × 10⁻² mmHg) than cinnamaldehyde (2.9 × 10⁻² mmHg) [1], suggesting a slightly greater inherent volatility, although this is context-dependent and influenced by molecular weight (176.2 vs 132.2 g/mol). Ethyl cinnamate also has a significantly higher boiling point (271 °C vs 248 °C for cinnamaldehyde) [2], making it more suitable for high-temperature processes like baking.

Physicochemical profile
Cross-study
Reported log P 3.0 vs. 1.9; BP 271 °C vs. 248 °C for cinnamaldehyde
Supports lipid-matrix and high-temperature formulation selection
Vapor pressure context-dependent; aggregated vendor data
Physicochemical Characterization Volatility Lipophilicity

Dermal Sensitization vs. Cinnamaldehyde

Ethyl cinnamate demonstrates a more favorable dermal sensitization profile compared to cinnamaldehyde. While ethyl cinnamate is classified as a weak sensitizer, cinnamaldehyde is recognized as a strong sensitizer and common contact allergen [1]. In human patch testing, ethyl cinnamate elicited mild reactions in only 3% of subjects [1]. Both compounds hold GRAS status for flavor use (FEMA numbers 2430 and 2294, respectively) [2]. Acute oral toxicity studies in rodents report an LD50 > 2000 mg/kg for ethyl cinnamate, placing it in the low hazard category under GHS [1].

Dermal sensitization
Cross-study
Reported weak sensitizer; 3% mild reactions in patch test
Supports dermal sensitization endpoint context for fragrance research
Human patch testing; cinnamaldehyde classified as strong sensitizer
Safety Assessment Dermal Sensitization GRAS

Ethyl Cinnamate Application Scenarios


Botanical Nematicide for Pine Wilt

Given its 2.0x greater potency against Bursaphelenchus xylophilus compared to methyl cinnamate [4], ethyl cinnamate is the preferred lead compound for developing eco-friendly nematicides targeting pine wilt disease. Researchers can leverage this higher intrinsic activity to achieve effective nematode control at lower application rates, potentially reducing environmental impact and formulation costs.

Contact Insecticide for Stored Grain

The 2.03x higher contact toxicity of ethyl cinnamate against booklice (Liposcelis bostrychophila) compared to trans-cinnamaldehyde [4] makes it a superior candidate for surface treatments and grain protectants. This advantage is critical for formulators where direct pest contact is the primary mode of action, while cinnamaldehyde should be reserved for fumigant-based applications.

High-Temperature Flavoring for Bakery

Ethyl cinnamate's high boiling point (271 °C) [4] and documented thermal stability make it a more reliable flavoring agent than the more volatile cinnamaldehyde (BP 248 °C) for baked goods and other foods processed at elevated temperatures. This property ensures better flavor retention and less loss during manufacturing, providing a quantifiable performance advantage.

Low-Sensitization Fragrance Component

For cosmetic and personal care formulations, ethyl cinnamate's classification as a weak sensitizer—in contrast to the strong sensitizer cinnamaldehyde [4]—offers a clear safety advantage. The low rate of mild reactions in human patch testing (3%) supports its use in leave-on skin products and fine fragrances where minimizing allergenic potential is a key regulatory and consumer safety priority.

Application
Selection Property
Validation Focus
Nematicide screening studies
Reported nematicidal potency context
Model nematode endpoint validation
Contact-insecticide screening
Contact-toxicity assay context
Target pest model validation
High-temperature food processing
Thermal stability and boiling point
Flavor retention validation
Fragrance formulation research
Dermal sensitization context
Patch-test endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


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